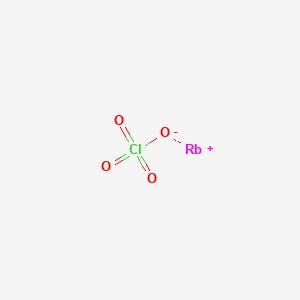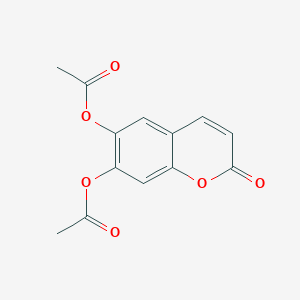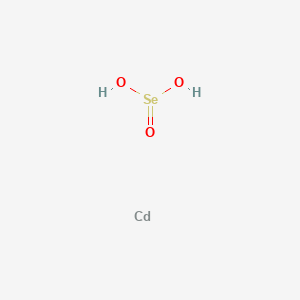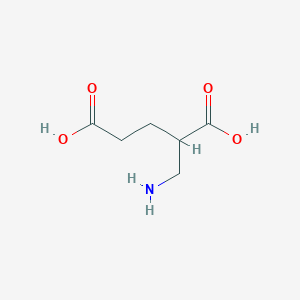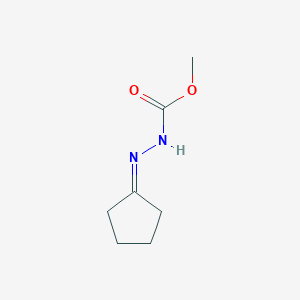
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Hydrazinecarboxylic acid, 1-cyclopentylidene-, methyl ester or CPME. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor.
Mechanism Of Action
The mechanism of action of Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical And Physiological Effects
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells and to induce cell cycle arrest.
Advantages And Limitations For Lab Experiments
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It also exhibits potent antitumor activity, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
However, there are also limitations to the use of Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester in lab experiments. It is a toxic compound that requires careful handling, and its use may pose a risk to researchers. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester. One area of interest is the development of more potent analogs of the compound that exhibit improved antitumor activity. Another area of interest is the study of the compound's potential use in combination with other anticancer agents to enhance their effectiveness.
Conclusion:
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits potent antitumor activity and has been studied as a potential anticancer agent. Its mechanism of action is not fully understood, and its use in lab experiments requires careful handling. There are several future directions for research on Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester, including the development of more potent analogs and the study of its potential use in combination with other anticancer agents.
Synthesis Methods
The synthesis of Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester can be achieved through various methods. One of the most common methods is the reaction of hydrazine hydrate with cyclopentanone in the presence of a catalyst such as acetic acid. The resulting product is then esterified with methanol to form Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester.
Scientific Research Applications
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry. It has been found to exhibit antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
CAS RN |
14702-41-1 |
|---|---|
Product Name |
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester |
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl N-(cyclopentylideneamino)carbamate |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)9-8-6-4-2-3-5-6/h2-5H2,1H3,(H,9,10) |
InChI Key |
PKAJSILBTDHGRK-UHFFFAOYSA-N |
SMILES |
COC(=O)NN=C1CCCC1 |
Canonical SMILES |
COC(=O)NN=C1CCCC1 |
synonyms |
2-Cyclopentylidenehydrazine-1-carboxylic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



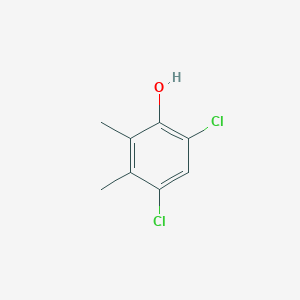
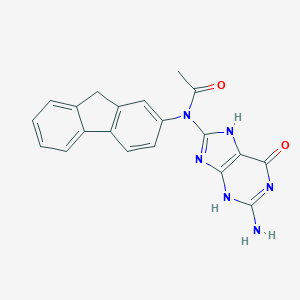

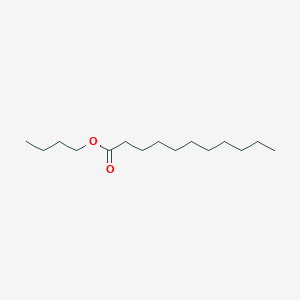
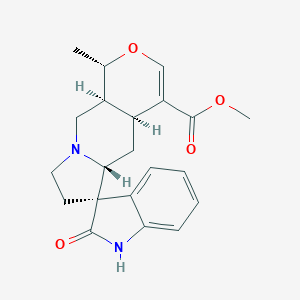
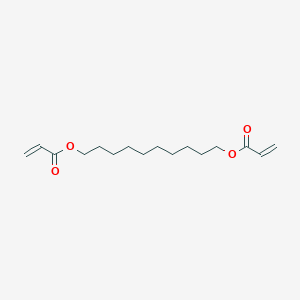
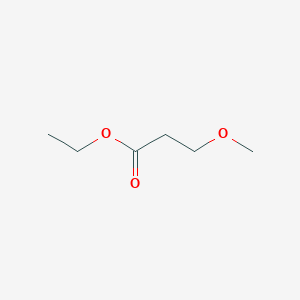
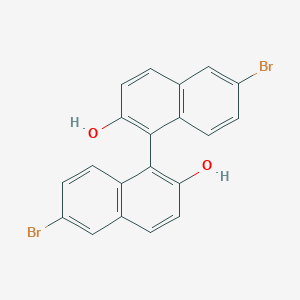
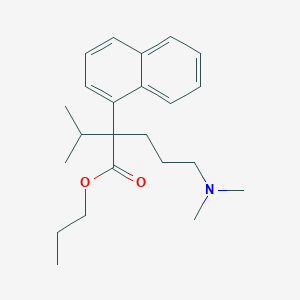
![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)
